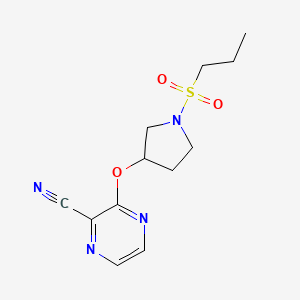
1-(2-fluorophenyl)-3-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-fluorophenyl)-3-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group, a methoxyphenyl group, and a tetrahydropyran ring. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of 1-(2-fluorophenyl)-3-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)urea typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include the following steps:
Formation of the Fluorophenyl Intermediate:
Synthesis of the Methoxyphenyl Intermediate: This step involves the methoxylation of a phenyl ring, typically using methanol and a catalyst.
Construction of the Tetrahydropyran Ring: The tetrahydropyran ring is formed through a cyclization reaction, often involving an alcohol and an acid catalyst.
Coupling of Intermediates:
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(2-fluorophenyl)-3-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas and a palladium catalyst, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles such as amines or thiols replace the fluorine atom.
Hydrolysis: The urea group can be hydrolyzed under acidic or basic conditions, leading to the formation of amines and carbon dioxide.
Common reagents and conditions used in these reactions include strong acids or bases, metal catalysts, and organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-fluorophenyl)-3-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)urea has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-fluorophenyl)-3-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and methoxyphenyl groups may enhance its binding affinity to these targets, while the tetrahydropyran ring provides structural stability. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
1-(2-fluorophenyl)-3-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)urea can be compared with other similar compounds, such as:
1-(2-chlorophenyl)-3-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)urea: This compound has a chlorine atom instead of a fluorine atom, which may affect its reactivity and biological activity.
1-(2-fluorophenyl)-3-((4-(2-hydroxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)urea: This compound has a hydroxy group instead of a methoxy group, which may influence its solubility and interaction with molecular targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2-fluorophenyl)-3-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O3/c1-25-18-9-5-2-6-15(18)20(10-12-26-13-11-20)14-22-19(24)23-17-8-4-3-7-16(17)21/h2-9H,10-14H2,1H3,(H2,22,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTPQVNIDWIDDDI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CCOCC2)CNC(=O)NC3=CC=CC=C3F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-oxo-N-(2-(trifluoromethyl)phenyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2398410.png)
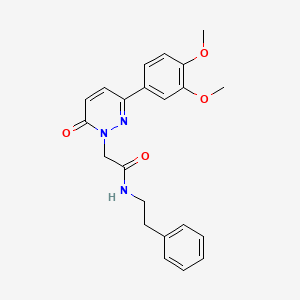
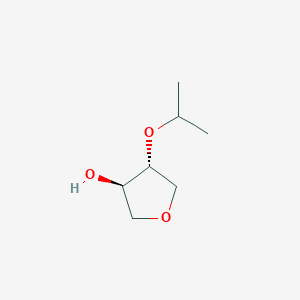
![ethyl 2-(8-(4-chlorophenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2398416.png)
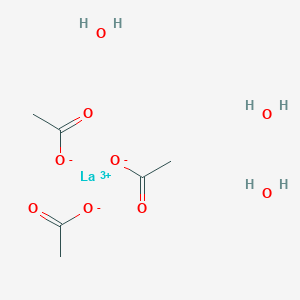
![2-((1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)methyl)benzonitrile](/img/structure/B2398419.png)
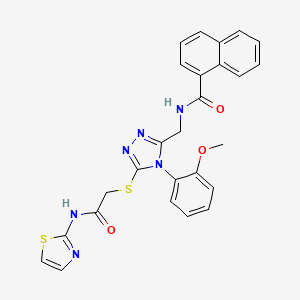

![Spiro[chromane-2,4'-piperidin]-4-ol hydrochloride](/img/structure/B2398423.png)
![7-methyl-3-(2-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2-oxoethyl)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2398426.png)
![7-[[4-[4-(4-chlorophenyl)piperazine-1-carbonyl]phenyl]methyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/new.no-structure.jpg)
![(2Z)-2-[(2-fluoro-5-methylphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2398429.png)

